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Cat. No.: B1680455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
S 82-5455 is a potent floxacrine derivative with demonstrated high activity against the asexual

erythrocytic stages of Plasmodium berghei, a key model organism in malaria research. This

technical guide provides a comprehensive overview of the chemical structure, biological

activity, and experimental data related to S 82-5455, intended to support further research and

development in the field of antimalarial therapeutics. All presented data is collated from

available scientific literature to facilitate a clear and concise understanding of the compound's

profile.

Chemical Structure and Properties
S 82-5455 is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-

1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[1] It belongs to the acridone

class of compounds, which are known for their diverse pharmacological activities.

Chemical Structure:
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Caption: Chemical Structure of S 82-5455.

Table 1: Chemical and Physical Properties of S 82-5455

Property Value Reference

IUPAC Name

7-chloro-1-(4N-

methylpiperazino-1N-

imino)-10-hydroxy-1,2,3,4-

tetrahydro-3-(4-

trifluoromethylphenyl)-9(10H)-

acridone

[1]

Synonyms
S 82-5455, Floxacrine

derivative
[1]

Molecular Formula C25H24ClF3N4O2

Molecular Weight 504.9 g/mol

CAS Number 90832-34-1

Chemical Class Acridone, Floxacrine derivative [1]

Biological Activity and Efficacy
S 82-5455 has demonstrated significant antimalarial activity against the blood stages of a drug-

sensitive strain of Plasmodium berghei in both mice and rats.[1]
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In Vivo Efficacy
The efficacy of S 82-5455 has been evaluated in a '28-day test' in mice, a standard model for

assessing the curative potential of antimalarial compounds.

Table 2: In Vivo Antimalarial Activity of S 82-5455 against P. berghei in Mice

Administration
Route

Dosis Curativa
Minima (mg/kg)

Dosis Tolerata
Maxima (mg/kg)

Reference

Oral 1.56 (x 5 days) 400 (x 1 day)

Subcutaneous (sc) 3.12 (x 5 days) 400 (x 1 day)

Mechanism of Action
The precise molecular mechanism of action for S 82-5455 has not been fully elucidated in the

available literature. However, studies on its effects on the morphology of P. berghei provide

insights into its mode of action.

Morphological Changes in P. berghei
Following treatment with S 82-5455, significant ultrastructural changes have been observed in

the erythrocytic stages of P. berghei. These changes suggest that the compound disrupts

essential cellular processes within the parasite.

Observed Morphological Effects:

6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant

enlargement of the mitochondrion.

Subsequent changes: Vacuolization of the cytoplasm, pyknosis (condensation) of the

nucleus, and an enlarged perinuclear space.

Later stages: Marked fissuring of the cytoplasm.

23 hours post-treatment: Most parasites are destroyed due to the disruption of their pellicle

(outer membrane). The majority of these degenerated parasites are found outside of the
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ruptured host red blood cell.

96 hours post-treatment: Remnants of the damaged parasites and host cells are completely

cleared from blood smears.

Morphological Effects of S 82-5455 on P. berghei
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Caption: Progression of morphological changes in P. berghei after S 82-5455 treatment.
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Experimental Protocols
The following outlines the general experimental design for in vivo testing of antimalarial

compounds against P. berghei in a murine model, based on standard methodologies in the

field.

In Vivo Antimalarial "28-Day Test" (Suppressive Test)
This test is designed to evaluate the ability of a compound to suppress parasitemia and

achieve a curative effect.

In Vivo Antimalarial Suppressive Test Workflow

Infect Mice with
P. berghei

Administer S 82-5455
(Oral or SC for 5 days)

Monitor Parasitemia
(Blood Smears)

Observe for 28 Days

Determine Curative Effect

Click to download full resolution via product page

Caption: Workflow for the in vivo antimalarial suppressive test.
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Protocol Details:

Animal Model: Mice are used as the host for P. berghei infection.

Infection: Mice are infected with a standardized dose of P. berghei-parasitized red blood

cells.

Treatment: The test compound (S 82-5455) is administered to the infected mice, typically

starting a few hours after infection and continuing for a set number of days (e.g., 5 days).

Different routes of administration (oral, subcutaneous) and dose levels are tested.

Monitoring: Blood smears are taken from the mice at regular intervals to monitor the level of

parasitemia (the percentage of red blood cells infected with the parasite).

Observation Period: The mice are observed for an extended period, typically 28 days, to

determine if the infection is completely cleared or if there is a relapse.

Endpoint: The "dosis curativa minima" is determined as the lowest dose that cures the

infection in a significant proportion of the treated animals. The "dosis tolerata maxima" is the

highest dose that can be administered without causing significant toxicity.

Electron Microscopy Protocol for Morphological Studies
To observe the ultrastructural changes in the parasite, the following general procedure is

employed:

Sample Collection: Blood samples are collected from treated and control mice at various

time points after drug administration.

Fixation: The blood cells are fixed, typically with glutaraldehyde, to preserve the cellular

structures.

Post-fixation: The samples are post-fixed with osmium tetroxide to enhance contrast.

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol

concentrations and then embedded in a resin (e.g., Epon).

Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.
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Staining: The sections are stained with heavy metal salts, such as uranyl acetate and lead

citrate, to further increase contrast.

Imaging: The stained sections are then examined using a transmission electron microscope

to visualize the ultrastructure of the parasites.

Synthesis
Detailed information regarding the specific synthetic route for S 82-5455 is not readily available

in the public domain. However, the synthesis of acridone derivatives, the core structure of S 82-
5455, typically involves multi-step chemical reactions. The synthesis of related 1-imino

derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones has been

described in the scientific literature.

Conclusion and Future Directions
S 82-5455 is a promising antimalarial compound with high in vivo efficacy against P. berghei.

The observed morphological changes in the parasite suggest a mechanism of action that

involves the disruption of critical cellular structures and functions. Further research is warranted

to fully elucidate its molecular target and mechanism of action, which could pave the way for

the development of new and effective antimalarial drugs. Key areas for future investigation

include:

Target Identification: Identifying the specific molecular target(s) of S 82-5455 within the

parasite.

In Vitro Studies: Conducting in vitro studies against various strains of Plasmodium

falciparum, including drug-resistant strains, to determine its broader spectrum of activity.

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the

absorption, distribution, metabolism, excretion, and safety profile of the compound.

Synthesis Optimization: Development of an efficient and scalable synthetic route for S 82-
5455 and its analogs.

This technical guide provides a foundational understanding of S 82-5455 for the scientific

community, encouraging further exploration of its potential as a valuable tool in the fight against
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malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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